

1,2,3,4-Tetra-O-acetyl-L-fucopyranose chemical properties

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Compound of Interest

Compound Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose

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An In-depth Technical Guide to the Chemical Properties of **1,2,3,4-Tetra-O-acetyl-L-fucopyranose**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetra-O-acetyl-L-fucopyranose is a fully protected derivative of L-fucose, a deoxyhexose sugar of significant biological importance. The acetylation of its hydroxyl groups enhances its stability and solubility in organic solvents, making it a crucial intermediate in glycochemistry and a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates.^[1] This compound serves as a pivotal precursor for creating glycosyl donors used in the stereoselective formation of fucosidic linkages. Its applications are extensive, particularly in pharmaceutical development and glycobiology, where fucosylated structures are known to play critical roles in cell signaling, immune responses, and cancer progression.^[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and use, and visual diagrams of relevant biological and synthetic pathways.

Chemical and Physical Properties

The physical and chemical properties of **1,2,3,4-Tetra-O-acetyl-L-fucopyranose** are summarized below. These properties are essential for its handling, storage, and application in

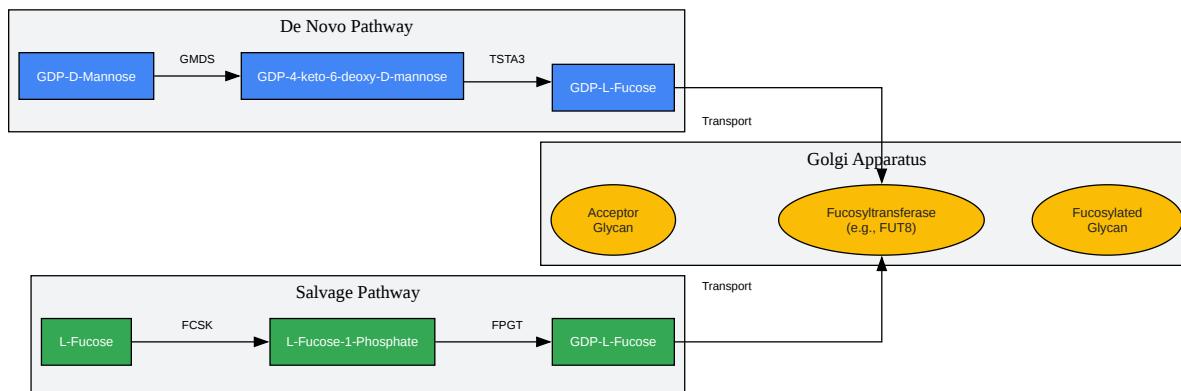
synthetic chemistry.

Property	Value
Molecular Formula	C ₁₄ H ₂₀ O ₉
Molecular Weight	332.30 g/mol [2][3]
Appearance	White to off-white powder or solid[1]
Melting Point	90-95 °C[3] (Note: values can range up to 119.5 °C depending on purity and isomeric form)[4][5]
Boiling Point	371.4 °C at 760 mmHg[4][5]
Density	1.26 ± 0.1 g/cm ³ [4][5]
Optical Rotation	[α]D ₂₀ = -118 ± 6° (c=1 in CHCl ₃) for the α-anomer
Solubility	Sparingly soluble in acetone and dichloromethane; slightly soluble in chloroform. [5]
Storage Temperature	2-8°C[3]
CAS Number	64913-16-2 (for α-anomer)[3]

Biological Significance: Fucosylation Pathways

1,2,3,4-Tetra-O-acetyl-L-fucopyranose is a synthetic precursor to molecules that influence biological fucosylation. In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized via two primary pathways: the de novo pathway and the salvage pathway. Peracetylated fucose analogs can enter the cell, where they are de-acetylated by esterases and subsequently utilized by the salvage pathway, acting as metabolic inhibitors of fucosylation.[6][7]

The diagram below illustrates the key enzymatic steps in both the de novo synthesis from GDP-mannose and the salvage pathway that utilizes free L-fucose.[2][8][9]



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Caption: GDP-L-Fucose Biosynthesis via De Novo and Salvage Pathways.

Experimental Protocols

Synthesis of 1,2,3,4-Tetra-O-acetyl- α -L-fucopyranose

This protocol is adapted from a general method for the acid-catalyzed peracetylation of sugars, optimized to suppress the formation of undesired furanosyl isomers for L-fucose.[\[10\]](#)

- Materials:
 - L-Fucose
 - Acetic anhydride (Ac₂O)
 - Sulfuric acid (H₂SO₄) as a catalyst
 - Dichloromethane (CH₂Cl₂)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
- Procedure:
 - Suspend L-fucose (1.0 eq) in acetic anhydride (5.0-10.0 eq).
 - Cool the stirred suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
 - Slowly add a catalytic amount of sulfuric acid (e.g., 0.02 eq) to the mixture.
 - Allow the reaction to stir at -20 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
 - Once the starting material is consumed, carefully quench the reaction by pouring the mixture into ice-cold saturated NaHCO_3 solution to neutralize the excess acetic anhydride and sulfuric acid.
 - Extract the aqueous mixture with dichloromethane (3 x volumes).
 - Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 1,2,3,4-Tetra-O-acetyl- α -L-fucopyranose as a white solid.

Conversion to 2,3,4-Tri-O-acetyl- α -L-fucopyranosyl Bromide (Glycosyl Donor)

For use in glycosylation reactions, the tetra-acetylated fucose is often converted into a more reactive glycosyl donor, such as a fucosyl bromide. This protocol is based on standard procedures for the formation of glycosyl halides.[11]

- Materials:

- **1,2,3,4-Tetra-O-acetyl-L-fucopyranose**
- Hydrogen bromide (HBr) in acetic acid (e.g., 33% solution)
- Dichloromethane (anhydrous)
- Ice-cold water
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)

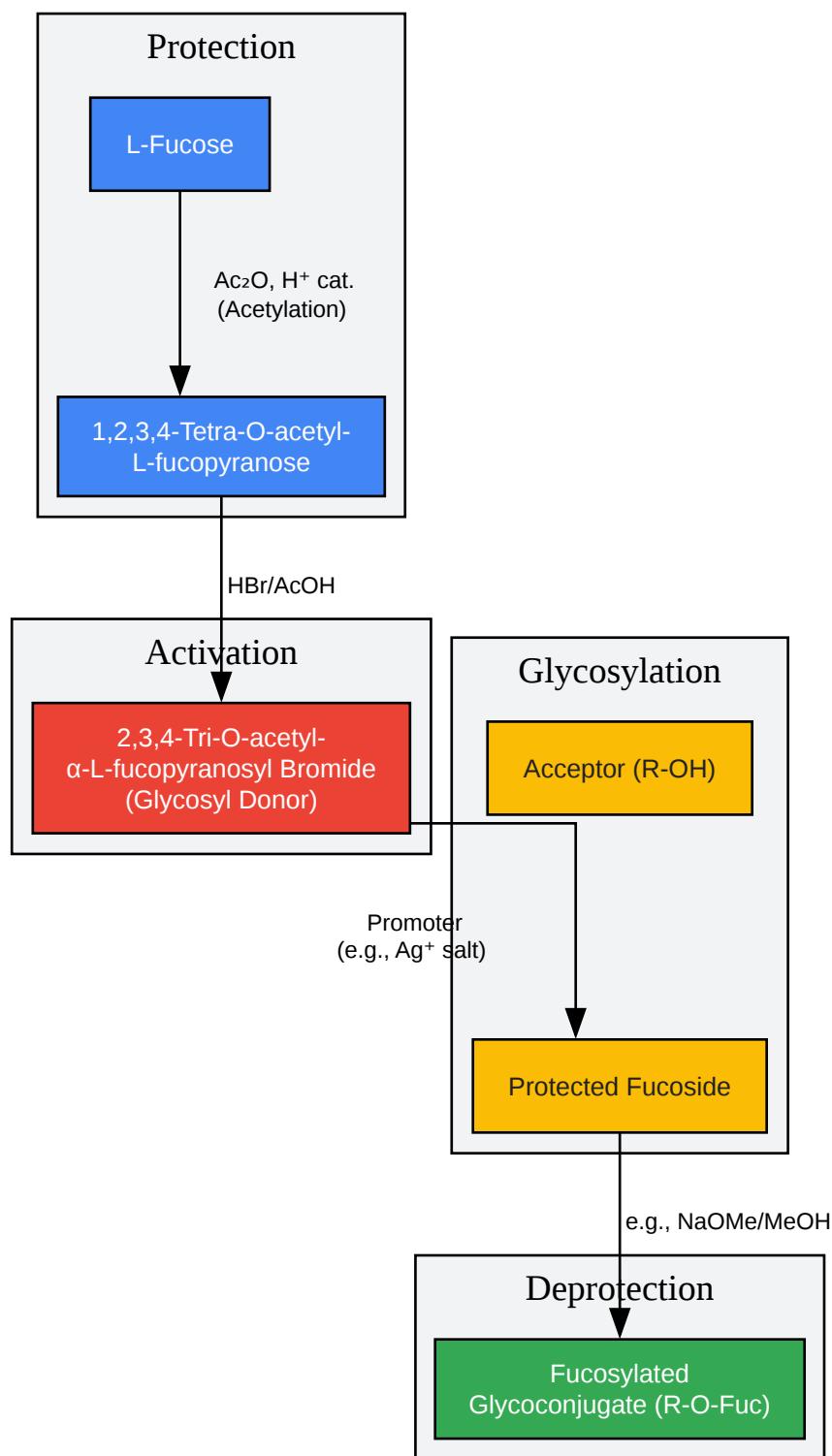
- Procedure:

- Dissolve **1,2,3,4-Tetra-O-acetyl-L-fucopyranose** (1.0 eq) in a minimal amount of anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the solution of HBr in acetic acid (approx. 2.0 eq of HBr) dropwise with stirring.
- Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is fully converted.
- Upon completion, dilute the reaction mixture with cold dichloromethane and pour it into ice-cold water.
- Separate the organic layer and wash it carefully with ice-cold water, followed by cold saturated NaHCO₃ solution until the aqueous layer is no longer acidic, and finally with brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure at a low temperature ($<30\text{ }^\circ\text{C}$).
- The resulting fucosyl bromide is typically unstable and should be used immediately in the subsequent glycosylation step without further purification.

Synthetic Workflow: From L-Fucose to Fucosylated Glycoconjugate

The diagram below outlines the logical workflow for the synthesis of a fucosylated compound, starting from L-fucose. It highlights the role of **1,2,3,4-Tetra-O-acetyl-L-fucopyranose** as a key protected intermediate that is activated to a glycosyl donor for the final coupling reaction.



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Caption: General Synthetic Workflow for Fucoside Synthesis.

Conclusion

1,2,3,4-Tetra-O-acetyl-L-fucopyranose stands out as a highly versatile and indispensable intermediate in carbohydrate chemistry. Its well-defined physical properties and the stability afforded by the acetyl protecting groups facilitate its use in multi-step syntheses of complex, biologically active molecules. Understanding its chemical characteristics and the protocols for its synthesis and subsequent conversion into active glycosyl donors is fundamental for researchers in drug discovery and glycobiology aiming to explore the vast functional landscape of fucosylated glycans.

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